molecular formula C7H9BrO3 B8702655 4H-1,3-Dioxin-4-one, 5-bromo-2,2,6-trimethyl- CAS No. 104687-80-1

4H-1,3-Dioxin-4-one, 5-bromo-2,2,6-trimethyl-

Cat. No. B8702655
Key on ui cas rn: 104687-80-1
M. Wt: 221.05 g/mol
InChI Key: BUYXYSZFWWMPCG-UHFFFAOYSA-N
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Patent
US04633013

Procedure details

Sodium metal (13.7 g, 0.59 mmol) was dissolved in 500 ml of absolute ethanol, and the resulting ethoxide solution was cooled to 0° C. Crude 5-bromo-2,2,6-trimethyl-4H-1,3-dioxin-4-one (115.5 g, 0.5 mmole at 95% purity) was then added, dropwise, to the chilled ethoxide solution over 30 minutes and the dark orange reaction mixture was stirred an additional 30 minutes at 0° C. The reaction was poured into 500 ml of ether and 550 ml of 1N HCl, and the organic layer was washed repeatedly with water (4×250 ml) and then dried over Na2SO4. Removal of solvent in vacuo (30° C., 2 Torr), followed by distillation on a 2-inch wiped-film molecular still (120° C. jacket, 0.2 Torr) afforded 68.7 g (71%) of a pale yellow oil (98% pure by gc).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[O-]CC.[Br:5][C:6]1[C:7](=[O:15])[O:8][C:9](C)([CH3:13])[O:10][C:11]=1[CH3:12].Cl>C(O)C.CCOCC>[CH2:9]([O:8][C:7](=[O:15])[CH:6]([Br:5])[C:11]([CH3:12])=[O:10])[CH3:13] |^1:0|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC
Step Three
Name
Quantity
115.5 g
Type
reactant
Smiles
BrC=1C(OC(OC1C)(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC
Step Five
Name
Quantity
550 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the dark orange reaction mixture was stirred an additional 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed repeatedly with water (4×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent in vacuo (30° C., 2 Torr)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation on a 2-inch
CUSTOM
Type
CUSTOM
Details
still (120° C. jacket, 0.2 Torr)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)C)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68.7 g
YIELD: CALCULATEDPERCENTYIELD 65729.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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